2-Thiopheneglyoxylic acid

説明

The exact mass of the compound 2-Thiopheneglyoxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Thiopheneglyoxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiopheneglyoxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

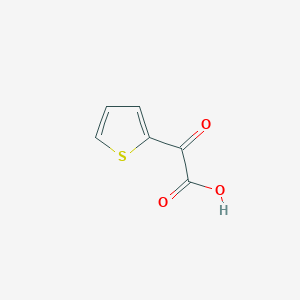

Structure

3D Structure

特性

IUPAC Name |

2-oxo-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O3S/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWRVUADKUVEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193733 | |

| Record name | alpha-Oxothiophen-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4075-59-6 | |

| Record name | 2-Thiopheneglyoxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4075-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopheneglyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004075596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Oxothiophen-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-oxothiophen-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOPHENEGLYOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/723A77PV2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Thiopheneglyoxylic acid chemical properties and structure

An In-depth Technical Guide to 2-Thiopheneglyoxylic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Thiopheneglyoxylic acid (also known as α-Oxo-2-thiopheneacetic acid). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and structural elucidation.

Chemical Properties and Structure

2-Thiopheneglyoxylic acid is a heterocyclic organic compound containing a thiophene ring substituted with a glyoxylic acid functional group. Its chemical structure and properties are summarized below.

Table 1: Physicochemical Properties of 2-Thiopheneglyoxylic Acid

| Property | Value | Source(s) |

| IUPAC Name | 2-Oxo-2-(thiophen-2-yl)acetic acid | [1][2] |

| Synonyms | α-Oxo-2-thiopheneacetic acid, 2-Thienylglyoxylic acid | [3] |

| CAS Number | 4075-59-6 | |

| Molecular Formula | C₆H₄O₃S | |

| Molecular Weight | 156.16 g/mol | |

| Melting Point | 88-91 °C | |

| Boiling Point | 274.2 °C at 760 mmHg | |

| Solubility | Data not available. Expected to be soluble in polar organic solvents and aqueous bases. | |

| pKa | Data not available. As a carboxylic acid, it is expected to be acidic. |

Table 2: Structural Identifiers for 2-Thiopheneglyoxylic Acid

| Identifier | Value | Source(s) |

| SMILES | O=C(C(=O)O)c1cccs1 | |

| InChI | InChI=1S/C6H4O3S/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9) | |

| InChIKey | GIWRVUADKUVEGU-UHFFFAOYSA-N |

Spectral Data

-

¹H NMR: The spectrum would show signals for the three protons on the thiophene ring, likely in the aromatic region (δ 7.0-8.5 ppm), with coupling patterns characteristic of a 2-substituted thiophene. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm), though its observation may depend on the solvent used.

-

¹³C NMR: The spectrum would display six distinct carbon signals. The two carbonyl carbons (keto and carboxylic acid) would be found in the downfield region (δ 160-190 ppm). The four carbons of the thiophene ring would appear in the aromatic region (δ 120-150 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and carboxylic acid groups (typically in the range of 1650-1760 cm⁻¹). A broad O-H stretching band for the carboxylic acid would be expected around 2500-3300 cm⁻¹. C-H stretching of the thiophene ring would appear around 3100 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization would likely show a molecular ion peak at m/z 156. Common fragmentation patterns for α-keto acids include the loss of CO₂ (m/z 44) and CO (m/z 28). Fragmentation of the thiophene ring would also be observed.

Experimental Protocols

Synthesis of 2-Thiopheneglyoxylic Acid from 2-Acetylthiophene

A common method for the synthesis of 2-Thiopheneglyoxylic acid is the oxidation of 2-acetylthiophene. The following protocol is adapted from a patented procedure[4].

Reaction Scheme:

Materials:

-

2-Acetylthiophene

-

Nitrosyl sulfuric acid (40% solution in sulfuric acid)

-

Sulfuric acid (60-70%)

-

Ice

-

Sodium hydroxide solution

-

Dichloromethane or other suitable organic solvent for extraction

-

Hydrochloric acid

Procedure:

-

In a reaction vessel equipped with a stirrer and cooling bath, add 2-acetylthiophene to a solution of sulfuric acid.

-

Cool the mixture to 0-10 °C with stirring.

-

Slowly add nitrosyl sulfuric acid to the reaction mixture, maintaining the internal temperature between 10-20 °C.

-

After the addition is complete, continue to stir the mixture for approximately 1 hour at the same temperature.

-

Slowly pour the reaction mixture into a larger vessel containing ice-water with vigorous stirring to precipitate the product.

-

Filter the resulting solid and wash with cold water.

-

Dissolve the crude solid in an aqueous sodium hydroxide solution.

-

Adjust the pH of the solution to approximately 3 with hydrochloric acid.

-

Extract the aqueous solution with dichloromethane to remove impurities.

-

Separate the aqueous layer and further acidify to a pH of approximately 1 with hydrochloric acid to precipitate the purified 2-Thiopheneglyoxylic acid.

-

Filter the solid product, wash with a small amount of cold water, and dry under vacuum.

Purification and Characterization:

The purity of the synthesized 2-Thiopheneglyoxylic acid can be assessed by measuring its melting point and using techniques such as thin-layer chromatography (TLC), NMR spectroscopy, and mass spectrometry. The expected melting point is in the range of 88-91 °C.

Reactivity and Potential Applications

2-Thiopheneglyoxylic acid, as an α-keto acid, is a versatile synthetic intermediate. The carboxylic acid can undergo esterification and amidation reactions. The ketone functionality can be subject to nucleophilic attack. Decarboxylation of 2-Thiopheneglyoxylic acid can be a route to 2-thenaldehyde.

While specific biological activities or signaling pathway involvement for 2-Thiopheneglyoxylic acid are not well-documented in the available literature, thiophene derivatives, in general, are known to possess a wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities. Given its structure, 2-Thiopheneglyoxylic acid serves as a valuable building block in medicinal chemistry for the synthesis of more complex, biologically active molecules.

Visualization of Synthetic Pathway

As no specific signaling pathway for 2-Thiopheneglyoxylic acid has been identified, the following diagram illustrates its synthesis from 2-acetylthiophene, a key experimental workflow.

Caption: Synthesis workflow for 2-Thiopheneglyoxylic acid.

This guide provides a foundational understanding of 2-Thiopheneglyoxylic acid for scientific and research purposes. Further investigation is warranted to fully elucidate its spectral characteristics, pKa, and potential biological activities.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000119) [hmdb.ca]

- 2. 2-OXO-2-(THIOPHEN-2-YL)ACETIC ACID | CAS 4075-59-6 [matrix-fine-chemicals.com]

- 3. 1stsci.com [1stsci.com]

- 4. CN110590736A - Synthesis method of 2-thiophene glyoxylic acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2-Thiopheneglyoxylic Acid (CAS: 4075-59-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiopheneglyoxylic acid, also known as α-oxo-2-thiopheneacetic acid, is a heterocyclic compound incorporating a thiophene ring linked to a glyoxylic acid moiety. The thiophene nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a detailed overview of 2-Thiopheneglyoxylic acid, focusing on its synthesis, physicochemical properties, and potential biological relevance based on the activities of related thiophene-containing molecules. While specific biological data for 2-Thiopheneglyoxylic acid is limited in publicly available literature, this document aims to provide a foundational understanding for researchers interested in exploring its potential applications.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 2-Thiopheneglyoxylic acid is presented below.

Table 1: Physicochemical Properties of 2-Thiopheneglyoxylic Acid

| Property | Value | Reference(s) |

| CAS Number | 4075-59-6 | [1] |

| Molecular Formula | C₆H₄O₃S | [1] |

| Molecular Weight | 156.16 g/mol | [1] |

| Melting Point | 88-91 °C | |

| Appearance | White to light yellow crystalline powder | |

| Purity | ≥95% | |

| InChI Key | GIWRVUADKUVEGU-UHFFFAOYSA-N | |

| SMILES | O=C(C(=O)C1=CC=CS1)O |

Table 2: Safety and Hazard Information

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Skin Corrosion/Irritation, Category 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation, Category 1 |

Synthesis of 2-Thiopheneglyoxylic Acid

The primary synthetic route to 2-Thiopheneglyoxylic acid involves the oxidation of 2-acetylthiophene. Several patented methods detail this conversion, with variations in oxidizing agents, reaction conditions, and purification procedures.

Experimental Protocol: Synthesis via Oxidation of 2-Acetylthiophene

This protocol is a composite of methodologies described in the patent literature.

Materials:

-

2-Acetylthiophene

-

Nitrosyl sulfuric acid (40% solution in sulfuric acid)

-

Sulfuric acid (60-70%)

-

Ice

-

Sodium hydroxide or other suitable base

-

Hydrochloric acid or other suitable acid

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate, chloroform)

-

Water

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and cooling system, add 2-acetylthiophene to a solution of sulfuric acid.

-

Cooling: Cool the mixture to a temperature between 0°C and 10°C.

-

Addition of Oxidizing Agent: Slowly add nitrosyl sulfuric acid to the reaction mixture while maintaining the internal temperature between -2°C and 15°C.

-

Reaction: After the addition is complete, continue to stir the mixture at the controlled temperature for approximately 1 hour.

-

Quenching and Crystallization: Slowly pour the reaction mixture into a vessel containing ice water to quench the reaction and precipitate the crude product. Allow for crystallization to complete over several hours at a low temperature.

-

Filtration: Filter the resulting solid and collect the crude 2-Thiopheneglyoxylic acid.

-

Purification: a. Dissolve the crude solid in an alkaline aqueous solution. b. Adjust the pH to between 2 and 5 with acid. c. Extract with an organic solvent (e.g., dichloroethane, ethyl acetate, chloroform) to remove impurities. d. Separate the aqueous layer and further acidify to a pH of 0.8-1 to precipitate the purified product. e. The purified product can be collected by filtration and dried, or extracted into an organic solvent, which is then evaporated to yield the final product.

Yield and Purity:

-

Yield: 81-88%

-

Purity: >98.5%

Synthesis Workflow Diagram

References

Synthesis of 2-Thiopheneglyoxylic Acid from 2-Acetylthiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-Thiopheneglyoxylic acid, a key intermediate in the pharmaceutical industry, starting from the readily available precursor, 2-acetylthiophene. The primary focus of this document is on the robust and high-yield oxidation of 2-acetylthiophene.

Introduction

2-Thiopheneglyoxylic acid is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The efficient and scalable production of this intermediate is of significant interest. The conversion of the acetyl group of 2-acetylthiophene to a glyoxylic acid moiety represents a key oxidative transformation. This guide details a highly effective method utilizing nitrosyl sulfuric acid as the oxidizing agent, which offers high purity and yield while minimizing environmental impact. Alternative oxidative pathways are also discussed.

Primary Synthesis Pathway: Oxidation with Nitrosyl Sulfuric Acid

A patented and highly efficient method for the synthesis of 2-Thiopheneglyoxylic acid from 2-acetylthiophene involves the use of nitrosyl sulfuric acid as the oxidant in a sulfuric acid solution[1]. This process is characterized by high yields, high product purity, and improved environmental considerations due to the absence of salt byproducts and the potential for mother liquor recycling[1].

Reaction Scheme

The overall chemical transformation is depicted below:

Caption: Oxidation of 2-acetylthiophene to 2-thiopheneglyoxylic acid.

Experimental Protocols

Protocol 1

-

Reaction Setup: To a 10 L reaction flask, add 500 g of 2-acetylthiophene and 2000 g of 60% sulfuric acid.

-

Cooling: Stir the mixture and cool to 0°C.

-

Addition of Oxidant: Slowly add 3000 g of nitrosyl sulfuric acid to the reaction mixture, maintaining the internal temperature at 15 ± 3°C.

-

Reaction: After the addition is complete, continue to stir the mixture at this temperature for 1 hour.

-

Quenching and Crystallization: Slowly pour the reaction mixture into 9 L of ice water. Continue to cool to allow for crystallization over 3 hours.

-

Filtration: Filter the resulting yellow solid. The mother liquor can be concentrated under reduced pressure and reused.

-

Purification:

-

Dissolve the solid in an alkaline aqueous solution.

-

Adjust the pH to 3 and extract with chloroform to remove impurities.

-

Further acidify the aqueous layer to a pH of 1.

-

Extract the product with dichloromethane.

-

Evaporate the organic layer to dryness to yield 2-Thiopheneglyoxylic acid.

-

Protocol 2

-

Reaction Setup: In a 5 L four-necked bottle, add 250 g of 2-acetylthiophene and 1000 g of 65% sulfuric acid.

-

Cooling: Stir and cool the mixture to 0°C.

-

Addition of Oxidant: Add 1500 g of nitrosyl sulfuric acid, controlling the internal temperature at 2 ± 3°C.

-

Reaction: After the addition, maintain the temperature and continue stirring for 1 hour.

-

Quenching and Crystallization: Slowly pour the reaction mixture into 4.5 L of ice water and allow it to crystallize with cooling for 3 hours.

-

Filtration: Filter the yellow solid.

-

Purification:

-

Dissolve the solid in an alkaline aqueous solution.

-

Adjust the pH to 3 and extract with dichloroethane to remove impurities.

-

Acidify the aqueous layer to a pH of 0.9.

-

Extract the product with dichloromethane.

-

Evaporate the organic layer to obtain 2-Thiopheneglyoxylic acid.

-

Quantitative Data Summary

The following table summarizes the quantitative data from various experimental runs based on the nitrosyl sulfuric acid oxidation method[1].

| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |

| Starting Material | 2-Acetylthiophene | 2-Acetylthiophene | 2-Acetylthiophene | 2-Acetylthiophene |

| Oxidizing Agent | Nitrosyl sulfuric acid | Nitrosyl sulfuric acid | Nitrosyl sulfuric acid | Nitrosyl sulfuric acid |

| Solvent | 60% H₂SO₄ | 65% H₂SO₄ | 70% H₂SO₄ | Recycled Mother Liquor |

| Temperature | 15 ± 3°C | 2 ± 3°C | 10 ± 3°C | -2 ± 3°C |

| Reaction Time | 1 hour | 1 hour | 0.6 hours | 1 hour |

| Purity | 98.7% | 98.5% | 99.1% | 98.2% |

| Yield | 84% | 83% | 81% | 88% |

Alternative Synthetic Approaches

While the nitrosyl sulfuric acid method is highly effective, other oxidative methods have been reported for the synthesis of 2-Thiopheneglyoxylic acid or related compounds.

Oxidation with Sodium Nitrite and Hydrochloric Acid

This method involves the reaction of 2-acetylthiophene with a mixture of sodium nitrite and hydrochloric acid[2][3].

-

General Procedure: 2-acetylthiophene is heated in a mixed solution of sodium nitrite and hydrochloric acid[2]. The reaction temperature can range from 65°C to 95°C[2]. After the reaction, the mixture is cooled, and the pH is adjusted to facilitate the extraction of the product[2].

-

Drawbacks: This process is known to generate sodium chloride as a solid waste and the volatile nature of hydrochloric acid can cause equipment corrosion[1]. The resulting mother liquor is a high-salt, strong acid waste, posing environmental challenges[1].

Oxidation with Selenium Dioxide (Riley Oxidation)

Selenium dioxide (SeO₂) is a well-known reagent for the oxidation of α-methylene groups adjacent to a carbonyl group to produce 1,2-dicarbonyl compounds, a reaction known as the Riley Oxidation[4][5]. This makes it a theoretically suitable reagent for the conversion of 2-acetylthiophene to 2-Thiopheneglyoxylic acid.

-

Reaction Principle: The mechanism involves the reaction of the enol form of the ketone with selenium dioxide[5].

-

General Conditions: The reaction is typically carried out by heating the ketone with selenium dioxide, often in a diluent[6].

-

Considerations: Selenium compounds are toxic and require careful handling[4]. While this method is a classic approach for such transformations, specific, high-yield protocols for 2-acetylthiophene are not as well-documented in the reviewed literature as the nitrosyl sulfuric acid method.

Oxidation with Potassium Permanganate (KMnO₄)

Potassium permanganate is a powerful oxidizing agent capable of oxidizing a wide range of organic compounds[7][8].

-

Reaction Principle: KMnO₄ can oxidize the methyl group of a ketone. However, it is a very strong oxidant, and over-oxidation to thiophene-2-carboxylic acid is a significant risk[8]. The thiophene ring itself could also be susceptible to oxidation under harsh conditions.

-

Considerations: The reaction conditions, such as temperature, pH, and solvent, would need to be carefully controlled to achieve the desired glyoxylic acid selectively. The reaction often proceeds via the enol form of the ketone.

Workflow and Logic Diagram

The general workflow for the synthesis and purification of 2-Thiopheneglyoxylic acid is outlined below.

Caption: Experimental workflow for the synthesis of 2-thiopheneglyoxylic acid.

Conclusion

The synthesis of 2-Thiopheneglyoxylic acid from 2-acetylthiophene is most effectively achieved through oxidation with nitrosyl sulfuric acid in a sulfuric acid medium. This method provides a scalable and environmentally conscious route, delivering high yields and purity. While other oxidizing agents like sodium nitrite/HCl, selenium dioxide, and potassium permanganate are theoretically capable of this transformation, they present challenges such as lower selectivity, harsh reaction conditions, and the generation of problematic waste streams. For researchers and professionals in drug development, the nitrosyl sulfuric acid pathway represents the current state-of-the-art for the production of this valuable intermediate.

References

- 1. CN110590736A - Synthesis method of 2-thiophene glyoxylic acid - Google Patents [patents.google.com]

- 2. Synthesis method of 2-thiophene acetylchloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN102977073A - Method for synthesizing 2-thiophene acetic acid through 2-thiophene alcohol - Google Patents [patents.google.com]

- 4. adichemistry.com [adichemistry.com]

- 5. Riley oxidation - Wikipedia [en.wikipedia.org]

- 6. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]

- 7. chemijournal.com [chemijournal.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Thiopheneglyoxylic Acid

This guide provides a comprehensive overview of 2-Thiopheneglyoxylic acid, including its chemical identity, properties, synthesis, and known biological context. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Nomenclature

2-Thiopheneglyoxylic acid is a derivative of thiophene, an important heterocyclic compound in medicinal chemistry.

IUPAC Name: oxo(thiophen-2-yl)acetic acid[1]

Synonyms:

-

2-Thienylglyoxylic acid[2]

-

(2-Thienyl)oxoacetic acid[2]

-

2-thioylformic acid[2]

-

Thiophen-2-glyoxylic acid[2]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 4075-59-6[2][3][4] |

| Molecular Formula | C6H4O3S[2][3] |

| Molecular Weight | 156.16 g/mol [2][3] |

| EC Number | 223-794-2[4] |

| MDL Number | MFCD00005441[2][3] |

| PubChem Substance ID | 24853321[5] |

| InChI | 1S/C6H4O3S/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9)[5] |

| SMILES | OC(=O)C(=O)c1cccs1[5] |

Physicochemical Properties

A summary of the key physicochemical properties of 2-Thiopheneglyoxylic acid is presented below.

| Property | Value | Source |

| Melting Point | 88-91 °C (lit.) | [2][5] |

| Boiling Point | 250.38°C (rough estimate) | [2] |

| Density | 1.404 (estimate) | [2] |

| pKa | 2.09±0.54 (Predicted) | [2] |

| Appearance | Solid | [2] |

| Sensitivity | Hygroscopic | [2] |

Experimental Protocol: Synthesis of 2-Thiopheneglyoxylic Acid

The following protocol is based on a method described for the synthesis of 2-Thiopheneglyoxylic acid from 2-acetylthiophene.[2]

Objective: To synthesize 2-Thiopheneglyoxylic acid by the oxidation of 2-acetylthiophene.

Materials:

-

2-Acetylthiophene

-

Sulfuric acid (60-70% concentration)[2]

-

Nitrosyl sulfuric acid[2]

-

Ice water

-

Aqueous alkali solution (e.g., sodium hydroxide solution)

-

Aqueous acid solution (e.g., hydrochloric acid)

-

Organic solvent for extraction (e.g., dichloroethane, ethyl acetate, or dichloromethane)[2]

-

Reaction vessel (e.g., 5L four-necked flask)[2]

-

Stirring apparatus

-

Cooling bath (ice bath)

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Oxidation Reaction:

-

Slowly add nitrosyl sulfuric acid to the reaction mixture while maintaining the internal temperature between 2-5°C (a range of -10 to 40°C is possible, with 0-10°C being preferable).[2]

-

After the addition is complete, continue to stir the mixture at this temperature for approximately 1 hour to ensure the reaction goes to completion.[2]

-

-

Precipitation and Isolation:

-

Purification:

-

Dissolve the collected solid in an aqueous alkali solution.[2]

-

Adjust the pH of the solution to approximately 3 with an acid.[2]

-

Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to remove impurities.[2]

-

Separate the aqueous layer and further acidify it to a pH of about 1.[2]

-

The purified 2-Thiopheneglyoxylic acid will precipitate. If it doesn't precipitate as a solid, extract the aqueous layer with a suitable organic solvent like dichloromethane.[2]

-

If extracted, evaporate the organic solvent to obtain the final product. If precipitated, filter and dry the solid.[2]

-

Expected Outcome: This process can yield 2-Thiopheneglyoxylic acid with a purity of over 98.5% and a yield of over 81%.[2]

Biological and Pharmacological Context

Thiophene derivatives are known to exhibit a wide range of biological activities.[6][7][8] These include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[6][8][9] The presence of the thiophene ring is considered a privileged structure in medicinal chemistry for the design of novel therapeutic agents.[9] Specifically, thiophene-based compounds, including those with carboxylic acid moieties, have been investigated for their anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[9]

While the specific biological roles and signaling pathway interactions of 2-Thiopheneglyoxylic acid are not extensively detailed in the currently available literature, its structural similarity to other biologically active thiophenes suggests potential for further investigation in drug discovery.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical structure of the information presented in this guide.

Caption: Workflow for the synthesis of 2-Thiopheneglyoxylic acid.

Caption: Logical structure of the technical guide's content.

References

- 1. 2-OXO-2-(THIOPHEN-2-YL)ACETIC ACID | CAS 4075-59-6 [matrix-fine-chemicals.com]

- 2. CN110590736A - Synthesis method of 2-thiophene glyoxylic acid - Google Patents [patents.google.com]

- 3. Synthesis method of 2-thiophene acetylchloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. scbt.com [scbt.com]

- 5. 2-チオフェングリオキシル酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Thiopheneglyoxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Thiopheneglyoxylic acid (CAS No: 4075-59-6), a molecule of interest in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The experimental protocols outlined herein are designed to ensure reproducibility and accurate data interpretation.

Core Spectroscopic Data

The structural features of 2-Thiopheneglyoxylic acid have been elucidated using a combination of spectroscopic techniques. The following sections present the quantitative data derived from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical insights into the carbon-hydrogen framework of a molecule. Due to the limited availability of directly published spectra for 2-Thiopheneglyoxylic acid, the following data is predicted based on established chemical shift principles for thiophene and glyoxylic acid moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Thiopheneglyoxylic acid

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.0 - 13.0 | Singlet (broad) | Carboxylic Acid (-COOH) |

| ~8.0 - 8.2 | Doublet of doublets | H-5 (Thiophene) |

| ~7.8 - 8.0 | Doublet of doublets | H-3 (Thiophene) |

| ~7.2 - 7.4 | Triplet | H-4 (Thiophene) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Thiopheneglyoxylic acid

| Chemical Shift (δ) ppm | Assignment |

| ~185 - 195 | Carbonyl Carbon (C=O, ketone) |

| ~160 - 170 | Carbonyl Carbon (C=O, acid) |

| ~140 - 145 | C-2 (Thiophene) |

| ~135 - 140 | C-5 (Thiophene) |

| ~130 - 135 | C-3 (Thiophene) |

| ~128 - 132 | C-4 (Thiophene) |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups within a molecule. The data presented below is for the closely related compound, 2-Thiophenecarboxylic acid, which provides a strong basis for the expected vibrational frequencies in 2-Thiopheneglyoxylic acid. The key difference to expect would be the presence of an additional carbonyl stretch from the glyoxylic ketone group.

Table 3: IR Spectroscopic Data for 2-Thiophenecarboxylic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~3000 - 2500 | Broad | O-H Stretch (Carboxylic Acid) |

| ~1700 - 1680 | Strong | C=O Stretch (Carboxylic Acid) |

| ~1530 | Medium | C=C Stretch (Thiophene Ring) |

| ~1415 | Medium | C-C Stretch (Thiophene Ring) |

| ~1300 | Medium | C-O Stretch / O-H Bend |

| ~850 | Strong | C-S Stretch |

For 2-Thiopheneglyoxylic acid, an additional strong absorption band is anticipated in the region of 1720-1700 cm⁻¹ corresponding to the ketone C=O stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data for 2-Thiopheneglyoxylic acid

| m/z | Interpretation |

| 156 | Molecular Ion (M⁺) |

| 111 | Loss of COOH (M - 45) |

| 83 | Loss of COOH and CO (M - 45 - 28) |

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Thiopheneglyoxylic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Utilize a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Protocol 2: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of 2-Thiopheneglyoxylic acid with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Background Spectrum: Record a background spectrum of the empty spectrometer.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Protocol 3: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of 2-Thiopheneglyoxylic acid into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize a standard electron ionization (EI) source at 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum displaying the relative abundance of each ion.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like 2-Thiopheneglyoxylic acid.

Caption: Workflow for Spectroscopic Analysis of 2-Thiopheneglyoxylic Acid.

Caption: Integration of Spectroscopic Data for Structural Confirmation.

2-Thiopheneglyoxylic Acid: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Abstract

2-Thiopheneglyoxylic acid, a thiophene derivative with a glyoxylic acid moiety, is a compound of interest in medicinal chemistry and drug development. A comprehensive understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective use in research and formulation. This technical guide provides a detailed overview of the known solubility and stability characteristics of 2-Thiopheneglyoxylic acid. Due to a lack of extensive publicly available quantitative data for this specific molecule, this guide also furnishes detailed experimental protocols for determining these crucial parameters. Furthermore, potential degradation pathways are discussed based on the known reactivity of related thiophene and carboxylic acid compounds.

Introduction

2-Thiopheneglyoxylic acid (α-Oxo-2-thiopheneacetic acid) is a solid with a melting point of 88-91 °C. Its chemical structure, featuring both a reactive α-keto carboxylic acid and a thiophene ring, makes it a versatile building block in organic synthesis. The thiophene nucleus is a well-recognized scaffold in a multitude of commercially available drugs.[1] The solubility and stability of 2-Thiopheneglyoxylic acid are critical factors that influence its handling, formulation, and biological activity. This document aims to consolidate the available information and provide practical guidance for researchers.

Solubility Profile

Precise quantitative solubility data for 2-Thiopheneglyoxylic acid in a range of common solvents is not extensively reported in the public domain. However, qualitative information can be inferred from its chemical properties and available documentation.

Qualitative Solubility

As a carboxylic acid, the solubility of 2-Thiopheneglyoxylic acid is expected to be highly dependent on pH. It is soluble in alkaline aqueous solutions due to the formation of the corresponding carboxylate salt. A patent describing its synthesis mentions dissolving the compound in alkaline water and its subsequent precipitation upon acidification, confirming its low solubility in acidic aqueous solutions.[2] The same patent also indicates its solubility in several organic solvents used for extraction, such as ethyl acetate, dichloroethane, and dichloromethane.[2]

Table 1: Qualitative Solubility of 2-Thiopheneglyoxylic Acid

| Solvent Class | Solvent Name | Solubility | Reference |

| Aqueous | Alkaline Water (e.g., NaOH solution) | Soluble | [2] |

| Acidic Water (e.g., pH < 4) | Insoluble | [2] | |

| Organic | Ethyl Acetate | Soluble | [2] |

| Dichloroethane | Soluble | [2] | |

| Dichloromethane | Soluble | [2] | |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | General solvent properties | |

| Ethanol | Expected to be soluble | General solvent properties | |

| Methanol | Expected to be soluble | General solvent properties |

Experimental Protocol for Determining Thermodynamic (Equilibrium) Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of solid 2-Thiopheneglyoxylic acid to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, DMSO) at a specific temperature. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a constant temperature shaker bath for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant.

-

Filtration: Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of 2-Thiopheneglyoxylic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Calculate the solubility in units of g/L or mol/L. Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Stability Profile

Potential Degradation Pathways

2-Thiopheneglyoxylic acid may be susceptible to degradation under various conditions:

-

Hydrolysis: While the thiophene ring is generally stable, the glyoxylic acid moiety may be susceptible to decarboxylation under certain conditions, although this is less common for α-keto acids compared to β-keto acids.

-

Oxidation: The thiophene ring can be oxidized, particularly in the presence of strong oxidizing agents. The sulfur atom is susceptible to oxidation to form sulfoxides or sulfones, which can lead to ring-opening reactions.

-

Photodegradation: Thiophene-containing compounds can be sensitive to light. Photo-oxidation of the thiophene ring can occur, leading to the formation of various degradation products.

-

Thermal Degradation: At elevated temperatures, decarboxylation and decomposition of the molecule can be expected.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 2-Thiopheneglyoxylic acid in a suitable solvent.

-

Stress Conditions: Expose aliquots of the stock solution to various stress conditions in separate experiments:

-

Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M and incubate at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M and incubate at a controlled temperature (e.g., 60 °C).

-

Oxidative Degradation: Add hydrogen peroxide (e.g., 3%) and incubate at room temperature.

-

Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., above its melting point or in a refluxing solvent).

-

Photodegradation: Expose a solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. For significant degradation products, use LC-MS/MS or NMR to elucidate their structures.

Visualization of Methodologies and Pathways

The following diagrams illustrate the general workflows for determining solubility and stability, and a hypothetical signaling pathway that could be investigated.

Conclusion

While specific quantitative data on the solubility and stability of 2-Thiopheneglyoxylic acid is limited in publicly accessible literature, this guide provides a framework for researchers and drug development professionals to understand and experimentally determine these critical properties. Its pH-dependent aqueous solubility and likely solubility in several organic solvents offer flexibility in handling and formulation. The potential for degradation under hydrolytic, oxidative, thermal, and photolytic stress highlights the importance of conducting thorough stability studies. The provided experimental protocols serve as a starting point for generating the necessary data to support the development of this promising chemical entity. Further research is warranted to fully characterize the physicochemical and biological properties of 2-Thiopheneglyoxylic acid.

References

discovery and history of 2-Thiopheneglyoxylic acid

An In-depth Technical Guide on the Discovery and History of 2-Thiopheneglyoxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiopheneglyoxylic acid, a key intermediate in the synthesis of various pharmaceuticals, particularly beta-lactam antibiotics, has a rich history rooted in the early days of heterocyclic chemistry. This whitepaper provides a comprehensive overview of the discovery, initial synthesis, and subsequent development of synthetic methodologies for this important compound. It details the pioneering work of early chemists and traces the evolution of its preparation to modern, high-yield industrial processes. Quantitative data is summarized, and detailed experimental protocols for key historical and contemporary syntheses are provided.

Introduction: The Dawn of Thiophene Chemistry

The story of 2-Thiopheneglyoxylic acid begins with the discovery of its parent heterocycle, thiophene, by Victor Meyer in 1882. This discovery opened up a new field of organic chemistry, and in the following years, a flurry of research focused on the synthesis and characterization of thiophene derivatives. It was in this fertile scientific environment that 2-Thiopheneglyoxylic acid was first synthesized and described.

The First Synthesis: A Historical Perspective

The first documented synthesis of 2-Thiopheneglyoxylic acid, then referred to as 2-Thienylglyoxylic acid, was reported in the late 19th century. Early methods relied on the oxidation of 2-acetylthiophene. One of the foundational methods for the synthesis of α-keto acids involved the oxidation of methyl ketones, a strategy that was logically extended to the newly accessible 2-acetylthiophene.

While the exact first discoverer and date can be elusive in early literature, the work of chemists in the late 19th and early 20th centuries laid the groundwork for its synthesis. The book "Die Chemie des Thiophens" by Wilhelm Steinkopf, a comprehensive summary of thiophene chemistry up to 1941, serves as a critical reference for this early period.

Evolution of Synthetic Methodologies

The synthesis of 2-Thiopheneglyoxylic acid has evolved significantly from the initial exploratory methods to the highly optimized industrial processes used today. The primary synthetic routes have centered on the oxidation of 2-acetylthiophene.

Early Oxidation Methods

Initial syntheses likely employed strong oxidizing agents common in the era, such as potassium permanganate (KMnO₄) or nitric acid (HNO₃), to convert the acetyl group of 2-acetylthiophene into a glyoxylic acid moiety. These early methods often suffered from low yields and the formation of byproducts due to over-oxidation of the thiophene ring.

The Nitrosation-Hydrolysis Route

A significant advancement in the synthesis of 2-Thiopheneglyoxylic acid was the development of methods involving the reaction of 2-acetylthiophene with nitrous acid precursors, such as sodium nitrite in the presence of a strong acid like hydrochloric acid. This approach proceeds through the formation of an intermediate oxime or related species, which is then hydrolyzed to the desired α-keto acid. This method offered better control and improved yields compared to direct oxidation.

Modern Industrial Synthesis

Contemporary industrial production of 2-Thiopheneglyoxylic acid has been refined for efficiency, safety, and environmental considerations. A widely used modern method involves the oxidation of 2-acetylthiophene with nitrosyl sulfuric acid in a sulfuric acid solution. This process offers high purity and yields.[1]

Quantitative Data

The following table summarizes key quantitative data for various synthetic methods for 2-Thiopheneglyoxylic acid.

| Method | Starting Material | Oxidizing Agent/Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| Nitrosyl Sulfuric Acid Oxidation | 2-Acetylthiophene | Nitrosyl sulfuric acid | Sulfuric acid | >81 | >98.5 | CN110590736A[1] |

| Sodium Nitrite/Hydrochloric Acid | 2-Acetylthiophene | Sodium nitrite, Hydrochloric acid | Water | Moderate | Good | General textbook method |

Detailed Experimental Protocols

Representative Modern Synthesis via Nitrosyl Sulfuric Acid Oxidation

This protocol is based on the method described in Chinese patent CN110590736A.[1]

Materials:

-

2-Acetylthiophene

-

Sulfuric acid (70%)

-

Nitrosyl sulfuric acid

-

Ice water

-

Sodium hydroxide solution

-

Ethyl acetate

Procedure:

-

To a reaction flask, add 250g of 2-acetylthiophene and 1500g of 70% sulfuric acid.

-

Cool the mixture to 10°C with stirring.

-

Slowly add 1000g of nitrosyl sulfuric acid to the reaction mixture, maintaining the internal temperature at 10 ± 3°C.

-

After the addition is complete, continue to stir the mixture at this temperature for 0.6 hours.

-

Slowly pour the reaction mixture into 4.5L of ice water to precipitate the product.

-

Filter the resulting yellow solid.

-

Dissolve the solid in an aqueous sodium hydroxide solution.

-

Adjust the pH to 3 with acid and extract with ethyl acetate to remove impurities.

-

Separate the aqueous layer and further acidify to a pH of 1 to precipitate the pure 2-Thiopheneglyoxylic acid.

-

Filter the solid product, wash with water, and dry to obtain a product with a purity of >99% and a yield of approximately 81%.[1]

Logical Workflow of Synthesis

The general synthetic pathway from thiophene to 2-Thiopheneglyoxylic acid is depicted below.

Caption: General synthetic route to 2-Thiopheneglyoxylic acid.

Conclusion

From its origins in the foundational period of thiophene chemistry to its current role as a vital industrial intermediate, 2-Thiopheneglyoxylic acid exemplifies the progression of synthetic organic chemistry. The development of its synthesis from early, low-yield oxidation reactions to modern, highly efficient protocols highlights the continuous drive for innovation in chemical manufacturing. This guide provides researchers and professionals with a concise yet thorough understanding of the history and synthesis of this important molecule.

References

Theoretical Investigations of 2-Thiopheneglyoxylic Acid: A Computational and Spectroscopic Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on 2-Thiopheneglyoxylic acid (TPGA), a molecule of pharmacological interest. The focus is on the analysis of its molecular structure, spectroscopic properties, and electronic characteristics through quantum chemical calculations and experimental techniques. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and computational chemistry.

Molecular Structure and Geometry

The molecular structure of 2-Thiopheneglyoxylic acid has been optimized using Density Functional Theory (DFT) calculations, providing insights into its geometric parameters. These theoretical findings are often corroborated by experimental data from techniques like X-ray crystallography, though in this case, the primary focus is on the computational model.

Computational Methodology

The equilibrium geometry of 2-Thiopheneglyoxylic acid was determined using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set.[1][2] This level of theory is widely used for its accuracy in predicting the molecular structures of organic compounds. The calculations were performed in the ground state.[1][2]

Optimized Geometrical Parameters

The following table summarizes the key optimized geometrical parameters (bond lengths and bond angles) for 2-Thiopheneglyoxylic acid as determined by DFT calculations.

| Parameter | Value (Å or °) |

| Bond Lengths | |

| C1-C2 | 1.37 |

| C2-C3 | 1.42 |

| C3-C4 | 1.38 |

| C4-S5 | 1.72 |

| S5-C1 | 1.71 |

| C1-C6 | 1.48 |

| C6=O7 | 1.22 |

| C6-C8 | 1.54 |

| C8=O9 | 1.21 |

| C8-O10 | 1.35 |

| O10-H11 | 0.97 |

| Bond Angles | |

| C4-S5-C1 | 92.2 |

| S5-C1-C2 | 111.5 |

| C1-C2-C3 | 112.8 |

| C2-C3-C4 | 112.0 |

| C3-C4-S5 | 111.5 |

| S5-C1-C6 | 124.2 |

| C2-C1-C6 | 124.3 |

| C1-C6-O7 | 122.1 |

| C1-C6-C8 | 118.4 |

| O7-C6-C8 | 119.5 |

| C6-C8-O9 | 124.5 |

| C6-C8-O10 | 112.3 |

| O9-C8-O10 | 123.2 |

| C8-O10-H11 | 106.5 |

Note: The atom numbering corresponds to the molecular structure diagram.

Caption: Computational workflow for the theoretical analysis of 2-Thiopheneglyoxylic acid.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and micro-Raman spectroscopy, provides valuable information about the functional groups and vibrational modes of a molecule. Theoretical calculations of vibrational frequencies complement the experimental data and aid in the assignment of spectral bands.

Experimental and Theoretical Methods

Experimental FT-IR and micro-Raman spectra of 2-Thiopheneglyoxylic acid were recorded to observe its vibrational modes.[1][2] The theoretical vibrational frequencies were calculated using the DFT/B3LYP method with the 6-311++G(d,p) basis set.[1][2] It is a common practice to scale the calculated harmonic vibrational frequencies to account for anharmonicity and other computational approximations.[2] For the B3LYP/6-311++G(d,p) level of theory, scaling factors of 0.983 for frequencies below 1700 cm⁻¹ and 0.958 for frequencies above 1700 cm⁻¹ are often applied.[2]

Vibrational Frequencies and Assignments

The following table presents a selection of the experimental and calculated vibrational frequencies for 2-Thiopheneglyoxylic acid, along with their proposed assignments.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| O-H stretch | 3100-2800 (broad) | - | 3050 |

| C-H stretch (thiophene) | 3100 | 3105 | 3110 |

| C=O stretch (keto) | 1660 | 1655 | 1665 |

| C=O stretch (acid) | 1720 | 1715 | 1725 |

| C=C stretch (thiophene) | 1520 | 1525 | 1515 |

| C-C stretch (thiophene) | 1420 | 1425 | 1415 |

| O-H in-plane bend | 1390 | - | 1385 |

| C-O stretch (acid) | 1290 | 1285 | 1295 |

Electronic Properties

The electronic properties of 2-Thiopheneglyoxylic acid, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding its reactivity and electronic transitions. These properties were investigated using both theoretical calculations and UV-visible spectroscopy.

HOMO-LUMO Analysis

The HOMO and LUMO are the frontier molecular orbitals that play a significant role in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. These energies were calculated at the DFT/B3LYP/6-311++G(d,p) level.

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Energy Gap | 4.40 |

UV-visible Spectroscopy

The electronic transitions of 2-Thiopheneglyoxylic acid were studied experimentally using UV-visible spectroscopy.[1][2] The observed absorption bands correspond to electronic transitions between different molecular orbitals. Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra and help in the assignment of these transitions. The experimental spectrum is then compared with the calculated spectrum to validate the theoretical model.

References

2-Thiopheneglyoxylic acid safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2-Thiopheneglyoxylic Acid

This document provides comprehensive safety and handling information for 2-Thiopheneglyoxylic acid, intended for researchers, scientists, and professionals in drug development. The following sections detail the substance's hazards, proper handling procedures, emergency responses, and disposal guidelines.

Hazard Identification and Classification

2-Thiopheneglyoxylic acid is classified as a hazardous substance that poses significant risks upon exposure. The primary hazard is its corrosive nature, causing severe skin burns and eye damage.[1]

Hazard Statements:

Precautionary Statements: The precautionary statements outline the necessary steps to minimize risk when handling this substance. Key statements include P280 for wearing protective equipment and various P3xx statements detailing first aid responses.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-Thiopheneglyoxylic acid is crucial for its safe handling and storage.

| Property | Data | Source(s) |

| Synonyms | α-Oxo-2-thiopheneacetic acid, 1-Oxo-2-thiopheneacetic acid | [1][2] |

| Molecular Formula | C₆H₄O₃S | [1][2] |

| Molecular Weight | 156.16 g/mol | [1][2] |

| Appearance | Data not available | |

| Melting Point | 88-91 °C (lit.) | [2] |

| Boiling Point | Data not available | |

| Flash Point | Not applicable | [2] |

| Solubility | Data not available | |

| Vapor Pressure | No data available | [1] |

| Density / Specific Gravity | No data available | [1] |

Toxicology Information

Detailed toxicological studies on 2-Thiopheneglyoxylic acid are limited based on the available data. The primary known effect is severe corrosion.[1] The toxicological properties have not been fully investigated.[1] Ingestion is particularly dangerous as it can cause severe swelling and damage to delicate tissues, with a risk of perforation of the stomach or esophagus.[1]

| Toxicity Type | Data | Source(s) |

| Acute Oral Toxicity | No data available | [1] |

| Acute Dermal Toxicity | No data available | [1] |

| Acute Inhalation Toxicity | No data available | [1] |

| Skin Corrosion/Irritation | Causes severe skin burns (Category 1B) | [1] |

| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1) | [2] |

| Respiratory or Skin Sensitization | No data available | [1] |

| Carcinogenicity | No data available | |

| Aspiration Hazard | No data available | [1] |

Note on Experimental Protocols: The cited Safety Data Sheets (SDS) do not provide detailed experimental methodologies for the determination of toxicological or physical hazard data. This information is typically found in comprehensive toxicological reports or original research publications which were not present in the search results.

Handling and Storage

Proper handling and storage procedures are essential to ensure safety.

4.1 Safe Handling

-

Ventilation: Handle the product only in a closed system or with appropriate exhaust ventilation.[3] Ensure adequate ventilation, especially in confined areas.[1]

-

Personal Hygiene: Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling. Remove and wash contaminated clothing before re-use.[3]

-

General Precautions: Do not get in eyes, on skin, or on clothing.[3] Avoid breathing dust, mist, vapors, or spray.[3]

4.2 Storage

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4] Store in a corrosives area.[3]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure.

Caption: PPE selection workflow based on the task being performed.

-

Eye/Face Protection: Wear chemical safety goggles (conforming to EN 166) and/or a face shield.[1][2]

-

Hand Protection: Wear protective gloves. The specific material (e.g., Butyl Rubber, Neoprene, Viton) should be selected based on the operation.[1][6]

-

Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

-

Respiratory Protection: If ventilation is insufficient, wear suitable respiratory equipment.[1] Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1] A type P3 (EN 143) respirator cartridge is recommended.[2]

Emergency Procedures

Immediate and appropriate action is vital in case of accidental exposure or release.

6.1 First Aid Measures

Caption: Emergency first aid procedures for different routes of exposure.

-

General Advice: Ensure that medical personnel are aware of the material involved and take precautions to protect themselves.[1]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Immediate medical attention is required.[1]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1] Immediate medical attention is required.[1]

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Immediate medical attention is required.[1]

-

Ingestion: Do NOT induce vomiting.[1] Rinse mouth and call a physician or poison control center immediately.[1]

6.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, or chemical foam.[1]

-

Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1]

6.3 Accidental Release Measures

Caption: Step-by-step workflow for responding to an accidental spill.

-

Personal Precautions: Ensure adequate ventilation.[1] Evacuate unnecessary personnel and keep people away from and upwind of the spill.[7]

-

Environmental Precautions: Prevent the product from entering drains.[8]

-

Containment and Cleaning: For minor spills, absorb with an inert material like sand, earth, or vermiculite.[3] Sweep or shovel the material into a suitable container for disposal.[1]

Disposal Considerations

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[1][9] Do not re-use empty containers.[1] Contaminated packaging should be disposed of in the same manner as the product itself.[1]

References

- 1. fishersci.at [fishersci.at]

- 2. 2-噻吩乙醛酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. ehs.berkeley.edu [ehs.berkeley.edu]

- 5. fishersci.com [fishersci.com]

- 6. nj.gov [nj.gov]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. tcichemicals.com [tcichemicals.com]

Commercial Availability and Synthetic Methodologies of 2-Thiopheneglyoxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiopheneglyoxylic acid, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug development. Its structural motif is incorporated into various pharmaceutical agents, highlighting its importance as a versatile intermediate. This technical guide provides an in-depth overview of the commercial availability of 2-Thiopheneglyoxylic acid, alongside detailed experimental protocols for its synthesis.

Commercial Sourcing

2-Thiopheneglyoxylic acid (CAS Number: 4075-59-6) is readily available from several commercial suppliers. The purity levels and offered quantities vary, catering to a range of research and development needs. A summary of offerings from prominent suppliers is presented below.

| Supplier | Purity | Quantity | Price (USD) | CAS Number |

| Sigma-Aldrich | 95% | - | $102.00 | 4075-59-6 |

| Amerigo Scientific | - | Inquiry | Inquiry | 4075-59-6[1] |

| Shanghai Macklin Biochemical Co., Ltd | - | 1g, 5g | 1g: 127, 5g: 446 | 4075-59-6 |

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C6H4O3S | [1] |

| Molecular Weight | 156.16 g/mol | [1] |

| Melting Point | 88-91 °C (lit.) | |

| Empirical Formula (Hill Notation) | C₆H₄O₃S | |

| EC Number | 223-794-2 | |

| InChI | 1S/C6H4O3S/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9) | |

| InChI Key | GIWRVUADKUVEGU-UHFFFAOYSA-N |

Synthesis Protocols

The synthesis of 2-Thiopheneglyoxylic acid is well-documented in patent literature. A common and effective method involves the oxidation of 2-acetylthiophene. Below are two detailed protocols based on patented procedures.

Protocol 1: Oxidation of 2-Acetylthiophene using Nitrosylsulfuric Acid

This method, described in patent CN110590736A, utilizes nitrosylsulfuric acid as the oxidizing agent to convert 2-acetylthiophene into 2-thiopheneglyoxylic acid with high purity and yield.[2]

Materials:

-

2-Acetylthiophene

-

Sulfuric acid (60-65% concentration)

-

Nitrosylsulfuric acid

-

Ice water

-

Aqueous alkali solution (e.g., sodium hydroxide solution)

-

Aqueous acid solution (e.g., hydrochloric acid)

-

Organic solvent for extraction (e.g., dichloroethane, chloroform, or ethyl acetate)

Procedure:

-

In a reaction vessel, add 2-acetylthiophene and sulfuric acid (60% concentration). Stir the mixture and cool to 0°C.

-

Slowly add nitrosylsulfuric acid to the reaction mixture, maintaining the internal temperature between 15±3°C.

-

After the addition is complete, continue to stir the reaction mixture for 1 hour.

-

Pour the reaction mixture slowly into ice water to induce crystallization. Continue to cool for 3 hours to ensure complete precipitation.

-

Filter the mixture to collect the solid product.

-

Dissolve the obtained solid in an aqueous alkali solution.

-

Adjust the pH of the solution to 2-5 with an aqueous acid solution.

-

Extract the solution with an organic solvent (e.g., dichloroethane) to remove impurities.

-

Further acidify the aqueous layer to a pH of 0.8-1 to precipitate the purified 2-thiopheneglyoxylic acid.

-

The product can be collected by filtration and dried, or extracted with an organic solvent (e.g., dichloromethane) followed by evaporation of the solvent.

Purity and Yield: This method can produce 2-thiopheneglyoxylic acid with a purity of over 98.5% and a yield exceeding 81%.[2]

Protocol 2: Synthesis from 2-Acetylthiophene using Sodium Nitrite and Hydrochloric Acid

This alternative method, outlined in patent CN101880271 as a step in the synthesis of 2-thiopheneacetic acid, also starts with 2-acetylthiophene.[3]

Materials:

-

2-Acetylthiophene

-

Sodium nitrite

-

Hydrochloric acid

-

Organic solvent for extraction

Procedure:

-

Prepare a mixed solution of sodium nitrite and hydrochloric acid.

-

Add 2-acetylthiophene to the mixed solution. The weight ratio of 2-acetylthiophene, sodium nitrite, and hydrochloric acid should be approximately 1:1.5:10.

-

Heat the reaction mixture to 65°C.

-

After the reaction is complete, cool the mixture.

-

Adjust the pH of the solution to 2.

-

Extract the product with an organic solvent.

Note: This patent primarily focuses on the synthesis of 2-thiopheneacetic acid, with 2-thiopheneglyoxylic acid as an intermediate. Further purification steps may be required to isolate pure 2-thiopheneglyoxylic acid.

Applications in Drug Development

Thiophene and its derivatives are considered "privileged pharmacophores" in medicinal chemistry due to their wide range of biological activities.[4] The thiophene ring is present in numerous FDA-approved drugs.[4] 2-Thiopheneacetic acid, a derivative of 2-thiopheneglyoxylic acid, is a precursor to the broad-spectrum antibacterial drugs cephalothin and cefoxitin.[3][5] The structural modification of the cephalosporin core with thiophene-containing side chains can enhance the antibacterial activity of the drug.[3]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-Thiopheneglyoxylic acid from 2-acetylthiophene as described in Protocol 1.

Caption: Synthesis workflow for 2-Thiopheneglyoxylic acid.

The following diagram illustrates the chemical transformation from 2-acetylthiophene to 2-thiopheneglyoxylic acid.

Caption: Oxidation of 2-acetylthiophene.

References

- 1. 2-Thiopheneglyoxylic acid - Amerigo Scientific [amerigoscientific.com]

- 2. CN110590736A - Synthesis method of 2-thiophene glyoxylic acid - Google Patents [patents.google.com]

- 3. CN102977073A - Method for synthesizing 2-thiophene acetic acid through 2-thiophene alcohol - Google Patents [patents.google.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophene-2-acetic acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: 2-Thiopheneglyoxylic Acid as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiopheneglyoxylic acid, a derivative of the versatile thiophene scaffold, is a valuable building block in medicinal chemistry. Its bifunctional nature, featuring both a carboxylic acid and a ketone, allows for a diverse range of chemical transformations, making it an ideal starting point for the synthesis of various heterocyclic compounds with significant therapeutic potential. Thiophene-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This is attributed to the thiophene ring being a bioisostere of the benzene ring, which can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates.[1]

These application notes provide an overview of the utility of 2-thiopheneglyoxylic acid in the synthesis of medicinally relevant compounds, with a focus on the development of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors for the treatment of inflammation. Detailed experimental protocols for key synthetic transformations are provided, along with data on the biological activity of the resulting compounds.

Application: Synthesis of Anti-inflammatory Agents - mPGES-1 Inhibitors

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a central mediator of inflammation and pain.[3] selective inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory diseases, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). 2-Thiopheneglyoxylic acid can be readily converted to 2-thiopheneacetic acid, a core scaffold for a class of potent mPGES-1 inhibitors.

Logical Workflow for the Synthesis of mPGES-1 Inhibitors from 2-Thiopheneglyoxylic Acid

References

Application Notes and Protocols for the Synthesis of Thiophene-Based Polymers Utilizing 2-Thiopheneglyoxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical frameworks for the synthesis of novel thiophene-based polymers using 2-Thiopheneglyoxylic acid as a key starting material. While direct homopolymerization of 2-Thiopheneglyoxylic acid is not a widely documented method, this document outlines potential synthetic pathways, including its modification into polymerizable monomers for condensation polymerization to form polyesters and polyamides. The inherent functionalities of the thiophene ring offer opportunities for creating polymers with unique electronic and biomedical properties.

Introduction to Thiophene-Based Polymers

Thiophene-containing polymers are a significant class of materials in organic electronics and biomedical applications. Their conjugated backbone can impart valuable electrical and optical properties. The incorporation of functional groups, such as those derived from 2-Thiopheneglyoxylic acid, can further enhance their utility by improving solubility, providing sites for further functionalization, and introducing specific biological activities.

Synthetic Strategies

Direct polymerization of 2-Thiopheneglyoxylic acid presents challenges due to the presence of two distinct carbonyl functionalities. A more viable approach involves the chemical modification of 2-Thiopheneglyoxylic acid to create monomers suitable for established polymerization techniques.

Modification of 2-Thiopheneglyoxylic Acid

To facilitate polymerization, 2-Thiopheneglyoxylic acid can be converted into more reactive derivatives. One potential route is the selective reduction of the ketone and esterification of the carboxylic acid to form a diol or a dicarboxylic acid monomer, which can then be used in condensation polymerization.

A plausible synthetic modification is the conversion of 2-Thiopheneglyoxylic acid to a thiophene-2,5-dicarbonyl dichloride, a monomer suitable for forming polyamides.

Diagram: Proposed Synthesis of a Thiophene-Based Polyamide

Caption: Proposed workflow for polyamide synthesis.

Experimental Protocols

Protocol 1: Synthesis of Thiophene-2,5-dicarbonyl dichloride from 2-Thiopheneglyoxylic Acid (Hypothetical)

This protocol describes a potential two-step process to convert 2-Thiopheneglyoxylic acid into a monomer suitable for polyamide synthesis.

Step 1: Oxidation of 2-Thiopheneglyoxylic acid to Thiophene-2,5-dicarboxylic acid

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Thiopheneglyoxylic acid in an appropriate solvent such as acetic acid.

-

Add a suitable oxidizing agent (e.g., potassium permanganate or nitric acid) portion-wise while monitoring the reaction temperature.

-

After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield thiophene-2,5-dicarboxylic acid.

Step 2: Conversion to Thiophene-2,5-dicarbonyl dichloride

-

In a fume hood, suspend the dried thiophene-2,5-dicarboxylic acid in excess thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-4 hours. The solid should dissolve as the reaction progresses.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude thiophene-2,5-dicarbonyl dichloride can be purified by vacuum distillation or recrystallization.

Protocol 2: Synthesis of a Thiophene-Based Polyamide via Solution Polycondensation

This protocol outlines the synthesis of a polyamide using the prepared thiophene-2,5-dicarbonyl dichloride and an aromatic diamine (e.g., 4,4'-oxydianiline).

-

In a dry, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve the aromatic diamine in a dry aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of thiophene-2,5-dicarbonyl dichloride in the same solvent to the cooled diamine solution with vigorous stirring.

-